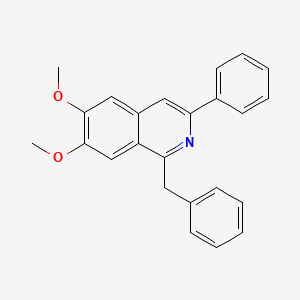![molecular formula C16H13BrF3NO2 B11683497 2-(4-bromo-3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11683497.png)
2-(4-bromo-3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-bromo-3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound that features both bromine and trifluoromethyl functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps. One common route starts with the bromination of 3-methylphenol to form 4-bromo-3-methylphenol. This intermediate is then reacted with chloroacetyl chloride to produce 2-(4-bromo-3-methylphenoxy)acetyl chloride. Finally, the acyl chloride is reacted with 3-(trifluoromethyl)aniline to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-(4-bromo-3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The bromine and methyl groups can be oxidized under appropriate conditions.
Reduction: The compound can be reduced to remove the bromine or trifluoromethyl groups.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a dehalogenated compound.
科学研究应用
2-(4-bromo-3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action for 2-(4-bromo-3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, potentially inhibiting their activity. The bromine atom may also play a role in the compound’s reactivity and interaction with biological molecules.
相似化合物的比较
Similar Compounds
- 2-Bromo-4-(trifluoromethyl)phenol
- 4-Bromo-3-(trifluoromethyl)aniline
- 4-Bromo-2-(2-((3-methylphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate
Uniqueness
2-(4-bromo-3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide is unique due to the combination of bromine and trifluoromethyl groups, which can impart distinct chemical and biological properties. This combination can enhance the compound’s stability, reactivity, and potential efficacy in various applications compared to similar compounds.
属性
分子式 |
C16H13BrF3NO2 |
|---|---|
分子量 |
388.18 g/mol |
IUPAC 名称 |
2-(4-bromo-3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C16H13BrF3NO2/c1-10-7-13(5-6-14(10)17)23-9-15(22)21-12-4-2-3-11(8-12)16(18,19)20/h2-8H,9H2,1H3,(H,21,22) |
InChI 键 |
DEYVHXUHZKVQPQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=CC(=C2)C(F)(F)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[2-(4-Fluorophenyl)diazenyl]-8-quinolinol](/img/structure/B11683415.png)
-2-methyloxan-4-YL]ethyl})amine](/img/structure/B11683432.png)

![(2E)-5-(4-methoxybenzyl)-2-{(2E)-[3-(5-methylfuran-2-yl)propylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B11683447.png)
![(5Z)-5-[(3-methoxy-4-propoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11683455.png)
![(5E)-5-[(pyridin-2-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11683472.png)
![(5Z)-5-{[1-(4-iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11683475.png)


![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E)-1-(furan-2-yl)ethylidene]acetohydrazide](/img/structure/B11683483.png)
![N-[(1E,2Z)-3-(furan-2-yl)prop-2-en-1-ylidene]-4-(naphthalen-1-ylmethyl)piperazin-1-amine](/img/structure/B11683495.png)
![2-(4-Chlorophenoxy)-N'-[(E)-[4-(propan-2-YL)phenyl]methylidene]acetohydrazide](/img/structure/B11683502.png)
![5-{[1-(4-nitrophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}-1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11683504.png)
![4-{[2-(2-hydroxy-5-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid](/img/structure/B11683507.png)
